molecular formula C8H9N3O B2991519 3-amino-1-oxo-5,6,7,7a-tetrahydro-1H-pyrrolizine-2-carbonitrile CAS No. 929974-22-1

3-amino-1-oxo-5,6,7,7a-tetrahydro-1H-pyrrolizine-2-carbonitrile

Cat. No.: B2991519
CAS No.: 929974-22-1
M. Wt: 163.18
InChI Key: FBCQNOAPCDHJGE-UHFFFAOYSA-N
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Description

3-Amino-1-oxo-5,6,7,7a-tetrahydro-1H-pyrrolizine-2-carbonitrile is a bicyclic pyrrolizine derivative featuring a fused five-membered ring system with one nitrogen atom, an amino (-NH₂) group at position 3, a carbonyl (C=O) group at position 1, and a nitrile (-CN) substituent at position 2 (Figure 1).

Properties

IUPAC Name

1-hydroxy-3-imino-5,6,7,8-tetrahydropyrrolizine-2-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3O/c9-4-5-7(12)6-2-1-3-11(6)8(5)10/h6,10,12H,1-3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWXSGFMACBMLEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(=C(C(=N)N2C1)C#N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201174963
Record name 3-Amino-5,6,7,7a-tetrahydro-1-oxo-1H-pyrrolizine-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201174963
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

929974-22-1
Record name 3-Amino-5,6,7,7a-tetrahydro-1-oxo-1H-pyrrolizine-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201174963
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-amino-1-oxo-5,6,7,7a-tetrahydro-1H-pyrrolizine-2-carbonitrile typically involves multiple steps, starting with the appropriate precursors. One common synthetic route includes the cyclization of a suitable amino acid derivative under specific reaction conditions, such as the use of a dehydrating agent and a catalyst.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactions, purification processes, and quality control measures to ensure the final product meets the required specifications. Advanced techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions: 3-Amino-1-oxo-5,6,7,7a-tetrahydro-1H-pyrrolizine-2-carbonitrile can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides and amines.

Major Products Formed: The major products formed from these reactions can vary depending on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions can produce amines.

Scientific Research Applications

3-Amino-1-oxo-5,6,7,7a-tetrahydro-1H-pyrrolizine-2-carbonitrile has several scientific research applications, including:

  • Chemistry: It can be used as a building block for the synthesis of more complex organic compounds.

  • Biology: The compound may serve as a probe or inhibitor in biochemical studies.

  • Industry: Use in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 3-amino-1-oxo-5,6,7,7a-tetrahydro-1H-pyrrolizine-2-carbonitrile exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. Further research is needed to fully elucidate its mechanism of action.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with three structurally related heterocycles (described in the evidence) to highlight differences in molecular architecture, functional groups, and synthetic approaches.

Table 1: Comparative Analysis of Key Features

Compound Name Molecular Formula Key Functional Groups Ring System Synthesis Method Melting Point (°C) Notable Properties
3-Amino-1-oxo-5,6,7,7a-tetrahydro-1H-pyrrolizine-2-carbonitrile C₈H₉N₃O Amino, oxo, carbonitrile Pyrrolizine Not specified - Commercial availability; potential for hydrogen bonding via -NH₂ and C=O groups.
6,11-Dihydro-2-(5-methylfuran-2-yl)-4,6-dioxo-4H-pyrimido[2,1-b]quinazoline-3-carbonitrile C₁₇H₁₀N₄O₃ Carbonitrile, dioxo Pyrimidoquinazoline Reflux of thiouracil derivative with anthranilic acid 268–269 Rigid fused-ring system; IR confirms NH (3217 cm⁻¹) and CN (2220 cm⁻¹) stretches.
(2Z)-2-(4-Cyanobenzylidene)-3,5-dihydro-7-(5-methylfuran-2-yl)-3,5-dioxo-2H-thiazolo[3,2-a]pyrimidine-6-carbonitrile C₂₂H₁₇N₃O₃S Carbonitrile, cyano, thiazole Thiazolo-pyrimidine Reflux with chloroacetic acid and aldehydes 213–215 Contains sulfur; aromatic substituents enhance π-stacking potential.
7-Amino-4-oxo-5-(1H-pyrrol-2-yl)-2-thioxo-2,3,4,5-tetrahydro-1H-pyrano[2,3-d]pyrimidine-6-carbonitrile C₁₂H₉N₃O₂S Thioxo, carbonitrile, pyran Pyrano-pyrimidine Ethanol reflux with Mn₃O₄ nanoparticles - Thioxo group enables unique hydrogen-bonding motifs; nanocatalyst-driven synthesis.

Structural and Functional Differences

Ring Systems: The target compound’s pyrrolizine core (a bicyclic structure with one nitrogen) contrasts with the pyrimidoquinazoline (fused pyrimidine-quinazoline) and thiazolo-pyrimidine (thiazole-pyrimidine) systems in compounds 12 and 11b, respectively . The pyrano-pyrimidine derivative incorporates a pyran ring, offering oxygen-containing heterocyclic diversity.

Functional Groups: The amino group in the target compound distinguishes it from others lacking -NH₂, enabling hydrogen-bond donor capacity critical for molecular recognition . Sulfur-containing groups (e.g., thiazole in 11b and thioxo in the pyrano-pyrimidine compound) may influence redox reactivity and metal coordination .

Physicochemical Properties

  • Hydrogen Bonding: The amino and carbonyl groups in the target compound likely participate in intermolecular hydrogen bonding, akin to the NH and C=O interactions observed in compound 12 . This could enhance crystallinity and solubility in polar solvents.
  • Ring Puckering : The pyrrolizine ring’s puckering (predicted via Cremer-Pople analysis ) may adopt distinct conformations compared to planar heterocycles like thiazolo-pyrimidine, affecting ligand-receptor interactions.

Q & A

Q. Table 1: Comparative Reactivity of Analogues

CompoundFunctional GroupsKey ReactivityReference
3-Amino-1-oxo-pyrrolizine-2-carbonitrileAmino, Carbonitrile, KetoneNucleophilic substitution at NH₂; CN participates in cyclization
5-Acetyl-2-amino-tetrahydropyridine-3-carbonitrileAcetyl, Amino, CarbonitrileAcetyl group stabilizes enolate intermediates

Q. Table 2: Spectroscopic Benchmarks

TechniqueKey Peaks/SignalsDiagnostic Use
IR2220 cm⁻¹ (C≡N), 1700 cm⁻¹ (C=O)Confirms nitrile and carbonyl presence
1H^1H-NMRδ 2.2–3.4 (CH₂/CH₃), δ 7.0–8.0 (ArH)Resolves ring substituents

Guidance for Experimental Design

  • Hypothesis Testing : Link synthesis modifications (e.g., substituent variations) to biological activity using QSAR (Quantitative Structure-Activity Relationship) models .
  • Data Validation : Cross-reference spectral data with computational predictions to minimize structural misassignment .

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